2-[[5-(2-furanyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]thio]-N-(1H-indazol-6-yl)acetamide
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Overview
Description
2-[[5-(2-furanyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]thio]-N-(1H-indazol-6-yl)acetamide is a member of triazoles.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Antibacterial and Antifungal Properties
This compound has been explored for its efficacy against bacteria and fungi. Research indicates that derivatives of the 1,2,4-triazole ring system, which include this compound, exhibit significant antibacterial and antifungal activities. These activities make it a candidate for developing new antimicrobial agents (Günay et al., 1999); (MahyavanshiJyotindra et al., 2011).
Antiexudative Activity
Derivatives of this compound have been studied for their antiexudative properties. In particular, studies have shown that certain derivatives demonstrate notable antiexudative effects, which could be beneficial in reducing inflammation and related symptoms (Chalenko et al., 2019).
Anticancer Potential
Some studies have examined the anticancer potential of similar compounds. These compounds have shown selectivity and effectiveness against certain cancer cell lines, indicating their potential use in cancer treatment (Evren et al., 2019).
Antifungal Effects Against Candida Species
Research on triazole-oxadiazole compounds, which are structurally related, has shown promising antifungal effects against various Candida species. This suggests the potential of this compound in antifungal applications (Çavușoğlu et al., 2018).
Anti-Inflammatory and Anti-Nociceptive Effects
Similar compounds have also been synthesized and evaluated for their potential anti-inflammatory and anti-nociceptive activities, indicating their possible application in pain and inflammation management (Upmanyu et al., 2011).
properties
Product Name |
2-[[5-(2-furanyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]thio]-N-(1H-indazol-6-yl)acetamide |
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Molecular Formula |
C22H18N6O2S |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1H-indazol-6-yl)acetamide |
InChI |
InChI=1S/C22H18N6O2S/c1-14-4-8-17(9-5-14)28-21(19-3-2-10-30-19)26-27-22(28)31-13-20(29)24-16-7-6-15-12-23-25-18(15)11-16/h2-12H,13H2,1H3,(H,23,25)(H,24,29) |
InChI Key |
CKRFYDXCBMBJSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)C=NN4)C5=CC=CO5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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